molecular formula C8H10N2O4 B14631978 4-Ethenyl-1,4-dinitrocyclohex-1-ene CAS No. 52854-44-1

4-Ethenyl-1,4-dinitrocyclohex-1-ene

Cat. No.: B14631978
CAS No.: 52854-44-1
M. Wt: 198.18 g/mol
InChI Key: DIYLVFYXVUQJGV-UHFFFAOYSA-N
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Description

These analogs share functional groups like ethenyl substituents but differ in their core structures (cyclohexene vs. benzene rings) and substituents (nitro, methoxy, or methyl groups). Notably, the evidence emphasizes the role of ethenyl-substituted compounds in biological and industrial contexts, particularly in fermentation-derived flavor chemistry .

Properties

CAS No.

52854-44-1

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

4-ethenyl-1,4-dinitrocyclohexene

InChI

InChI=1S/C8H10N2O4/c1-2-8(10(13)14)5-3-7(4-6-8)9(11)12/h2-3H,1,4-6H2

InChI Key

DIYLVFYXVUQJGV-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCC(=CC1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-1,4-dinitrocyclohex-1-ene typically involves the nitration of 4-ethenylcyclohexene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are essential to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-1,4-dinitrocyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

Scientific Research Applications

4-Ethenyl-1,4-dinitrocyclohex-1-ene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethenyl-1,4-dinitrocyclohex-1-ene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ethenyl group can undergo polymerization or addition reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts key features of ethenyl-substituted compounds based on the evidence:

Compound Name Core Structure Substituents Key Properties/Applications Source/Organism
4-Ethenyl-1,2-dimethoxybenzene Benzene ring 1,2-dimethoxy, 4-ethenyl Volatile flavor compound in coffee; produced via yeast-mediated decarboxylation of cinnamic acids Saccharomyces cerevisiae CCMA 0543
4-Ethenyl-1,4-dimethylcyclohexene Cyclohexene ring 1,4-dimethyl, 4-ethenyl Industrial use (unspecified in evidence); CAS 1743-61-9 Synthetic/chemical suppliers
Guaiacol Benzene ring 2-methoxy, 1-hydroxy Flavor marker in coffee; produced by Bacillus subtilis bacterial starters Bacillus subtilis
4-Hydroxy-2-methylacetophenone Benzene ring 4-hydroxy, 2-methylacetyl Antioxidant, anticancer activity; detected in yeast treatments Yeast-associated fermentation

Stability and Reactivity

  • Nitro vs.
  • Cyclohexene vs. Benzene Rings : Cyclohexene derivatives (e.g., 4-Ethenyl-1,4-dimethylcyclohexene) exhibit conformational flexibility, whereas aromatic benzene analogs (e.g., 4-Ethenyl-1,2-dimethoxybenzene) are more rigid, influencing their interaction with biological receptors .

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